6-Phenylpyridine-2-carbonyl chloride

Overview

Description

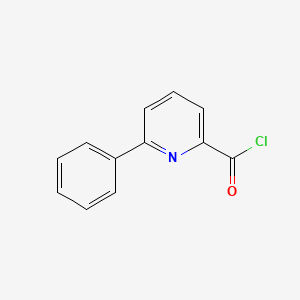

6-Phenylpyridine-2-carbonyl chloride (C₁₂H₈ClNO) is an aromatic acyl chloride derivative featuring a pyridine ring substituted with a phenyl group at the 6-position and a carbonyl chloride moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and coordination ligands for metal complexes . Its reactivity stems from the electron-withdrawing nature of the carbonyl chloride group, which enhances electrophilicity, making it a potent acylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carbonyl chloride typically involves the chlorination of 6-Phenyl-pyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. These reactions usually require the presence of a catalyst and are conducted under controlled conditions.

Major Products:

Amides and Esters: Formed through nucleophilic substitution reactions.

Halogenated, Nitrated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemical Synthesis

1.1. Precursor for Synthesis of Complexes

6-Phenylpyridine-2-carbonyl chloride serves as an important precursor in the synthesis of various metal complexes. These complexes have demonstrated promising photocatalytic activities, particularly in CO2 reduction processes. For instance, coordination polymers formed with this compound have shown remarkable efficiency in catalyzing the conversion of CO2 into useful products like carbon monoxide (CO) .

1.2. Synthesis of Coordination Polymers

Recent studies have highlighted the synthesis of coordination polymers using 6-phenylpyridine-2-carboxylic acid as a ligand. These polymers can coordinate with metal ions such as Gd(III) and Cu(II), leading to enhanced photocatalytic properties. The structural characterization of these complexes often involves techniques like single-crystal X-ray diffraction and infrared spectroscopy .

Photocatalytic Applications

2.1. CO2 Reduction

The photocatalytic reduction of CO2 is a significant area where this compound plays a vital role. Coordination complexes synthesized from this compound have been shown to effectively convert CO2 into CO under UV-vis light irradiation, achieving selectivity rates exceeding 89% . This application is crucial for developing sustainable energy solutions.

| Metal Ion | Complex Type | Photocatalytic Yield (μmol/g) | Selectivity (%) |

|---|---|---|---|

| Gd(III) | Coordination Polymer | 60.3 | 100 |

| Cu(II) | Complex | 10.34 | 89.4 |

Herbicidal Applications

This compound derivatives have been investigated for their herbicidal properties. These compounds can be formulated into herbicides that control a broad spectrum of vegetation, including woody plants and various weed species . They are particularly effective when applied post-emergence in crops such as corn and rice.

3.1. Mechanism of Action

The herbicidal efficacy is attributed to the compounds' ability to interfere with plant growth processes, making them suitable for agricultural applications where selective weed control is necessary.

Case Studies

4.1. Synthesis and Characterization of Metal Complexes

A notable case study involved the synthesis of a Gd(III) coordination polymer using 6-phenylpyridine-2-carboxylic acid and its subsequent photocatalytic activity assessment. The polymer was characterized using various analytical techniques, confirming its structural integrity and catalytic capabilities .

4.2. Herbicide Development

Another study focused on the development of herbicides based on derivatives of this compound, demonstrating their effectiveness in controlling unwanted vegetation in agricultural settings . Field trials indicated that these compounds could be used safely and effectively within established crops.

Mechanism of Action

The mechanism of action of 6-Phenylpyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules with desired functionalities.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 6-phenylpyridine-2-carbonyl chloride with three structurally related pyridine-based acyl chlorides:

Stability and Handling

This compound is moisture-sensitive, like all acyl chlorides, and requires anhydrous conditions during storage and reactions. Its hydrochloride salt derivatives (e.g., 6-methylpyridine-2-carbonyl chloride hydrochloride) exhibit improved stability, as seen in analogous compounds .

Biological Activity

6-Phenylpyridine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The carbonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation of receptor activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active site residues through covalent bonding, altering their function.

- Receptor Interaction : It has the potential to act as a ligand for various receptors, influencing signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Some research suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to confirm its efficacy and safety profile.

- Neuroprotective Effects : Given the structural similarities with other neuroactive compounds, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyridine derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC value of approximately 12 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, researchers explored the inhibitory effects of this compound on acetylcholinesterase (AChE). The compound showed competitive inhibition with a Ki value of 0.45 µM, suggesting its potential use in treating conditions like Alzheimer's disease where AChE activity is detrimental.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 12 | Apoptosis induction |

| 4-Methyl-2-pyridinecarboxylic acid | Antimicrobial | 15 | Cell membrane disruption |

| 5-(4-Fluorophenyl)-2-pyridinamine | Anticancer | 8 | DNA intercalation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 6-phenylpyridine-2-carbonyl chloride, and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis typically involves chlorination of 6-phenylpyridine-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:

- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., hydrolysis or polymerization).

- Solvent selection : Use anhydrous dichloromethane (DCM) or toluene to ensure moisture-free conditions .

- Catalysts : Add catalytic dimethylaminopyridine (DMAP, 0.1 eq) to accelerate acyl chloride formation .

- Workup : Quench excess chlorinating agent with dry ethanol, followed by vacuum distillation to isolate the product. Purity (>95%) is confirmed via TLC (hexane:ethyl acetate = 3:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- IR Spectroscopy : The carbonyl (C=O) stretch appears at 1750–1820 cm⁻¹, confirming acyl chloride formation. Compare with precursor carboxylic acid (1700–1720 cm⁻¹) to track conversion .

- ¹H/¹³C NMR : In CDCl₃, the pyridine ring protons resonate at δ 7.5–8.5 ppm. The carbonyl carbon appears at δ 165–175 ppm in ¹³C NMR.

- HRMS : Use electrospray ionization (ESI) to detect [M+H]⁺ or [M+Na]⁺ ions, ensuring molecular ion consistency with theoretical mass (±2 ppm) .

- Cross-validation : Resolve ambiguities (e.g., regioisomers) via 2D NMR (HSQC/HMBC) to map coupling networks .

Q. What safety protocols must be implemented when handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use closed-system reactors with scrubbers (e.g., NaOH traps) to neutralize HCl off-gas. Ensure local exhaust ventilation (≥0.5 m/s face velocity) .

- PPE : Acid-resistant gloves (e.g., Silver Shield®), sealed goggles, and NIOSH-approved respirators (N95 with acid gas cartridges) are mandatory.

- Emergency protocols : Install safety showers/eyewash stations within 10-second access. Store in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

Methodological Answer:

- Solvent optimization : Replace polar aprotic solvents (DMF) with non-polar solvents (toluene) to reduce nucleophilic side reactions .

- Stoichiometry : Use a 10% excess of chlorinating agent (SOCl₂) to ensure complete conversion, monitored via in situ FTIR for real-time tracking of carbonyl chloride formation .

- Temperature gradients : Gradually increase from 0°C to room temperature post-addition to balance reactivity and selectivity.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency while suppressing ring halogenation .

Q. What strategies are effective in resolving contradictory spectral data when analyzing derivatives of this compound?

Methodological Answer:

- Isotopic labeling : Synthesize deuterated analogs (e.g., D₆-benzene for solvent studies) to distinguish solvent peaks from analyte signals in NMR .

- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set) to confirm assignments .

- Chromatographic separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers before spectral analysis .

Q. How does the electronic nature of substituents on the pyridine ring affect the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Substituents like nitro (-NO₂) at the para position increase electrophilicity of the carbonyl carbon, accelerating reactions with amines (k = 2.5 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻³ s⁻¹ for unsubstituted analogs) .

- Steric effects : Ortho-substituents (e.g., methyl groups) hinder nucleophilic attack, reducing yields by 30–40%. Mitigate via bulkier solvents (e.g., THF) to improve accessibility .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure activation parameters (ΔH‡, ΔS‡) and correlate with Hammett σ values for quantitative structure-reactivity relationships .

Properties

IUPAC Name |

6-phenylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12(15)11-8-4-7-10(14-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYJKTJNVOXHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.